3-(3-Aminobenzofuran-2-yl)propanoic acid
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Overview
Description
3-(3-Aminobenzofuran-2-yl)propanoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring substituted with an amino group and a propanoic acid moiety, making it a unique and potentially valuable compound for various scientific applications.
Preparation Methods
The synthesis of 3-(3-Aminobenzofuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the efficient construction of the benzofuran ring system with the desired substitutions.
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(3-Aminobenzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Aminobenzofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as anti-corrosive coatings and advanced polymers.
Mechanism of Action
The mechanism of action of 3-(3-Aminobenzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and benzofuran ring allow the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
3-(3-Aminobenzofuran-2-yl)propanoic acid can be compared with other benzofuran derivatives, such as:
2-Amino-3-(benzofuran-2-yl)propanoic acid: Similar structure but with different substitution patterns, leading to variations in biological activity.
3-Hydroxy-3H-benzofuran-2-one: Another benzofuran derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3-amino-1-benzofuran-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-4H,5-6,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLOKNMHMRCSEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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